![molecular formula C11H15ClN2O B1524352 3-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone hydrochloride CAS No. 1220039-03-1](/img/structure/B1524352.png)
3-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone hydrochloride
Overview
Description
3-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone hydrochloride, often referred to as 3-AIPH, is an organic compound that has been studied for its potential applications in scientific research. It is an indole-based compound that has been found to have a variety of biochemical, physiological, and pharmacological effects. 3-AIPH is a useful tool for researchers due to its ability to act as an inhibitor of certain enzymes and receptors, as well as its ability to interact with a wide range of molecules.
Scientific Research Applications
Antimicrobial Activity
Radhakrishnan et al. (2020) synthesized Schiff bases containing the indole group, exhibiting significant antimicrobial activity. These compounds, including variants of 3-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone, were effective against both bacterial and fungal pathogens (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Spectroscopic and Diffractometric Study
Vogt et al. (2013) utilized spectroscopic and diffractometric techniques to characterize polymorphic forms of a compound structurally related to 3-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone. This research provides insights into the analytical and physical characterization of such compounds (Vogt, Williams, Johnson, & Copley, 2013).
Rearrangements and Synthesis
Sanchez and Parcell (1990) studied the rearrangements of 2-bromo-1-(1H-indol-3-yl)-2-methyl-1-propanones, closely related to the compound . Their work offers a new route to various bioactive compounds, showcasing the versatility of such structures in synthetic chemistry (Sanchez & Parcell, 1990).
Corrosion Inhibition
Vikneshvaran and Velmathi (2017) explored Schiff bases derived from L-Tryptophan, related to 3-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone, as corrosion inhibitors. They found these compounds to be effective in protecting stainless steel in acidic environments, demonstrating their potential in industrial applications (Vikneshvaran & Velmathi, 2017).
Biocatalysis
Li et al. (2013) utilized compounds including S-3-amino-3-phenylpropionic acid, similar to 3-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone, for asymmetric biocatalysis. This study highlights the potential of such compounds in the preparation of pharmaceutical intermediates (Li, Wang, Huang, Zou, & Zheng, 2013).
properties
IUPAC Name |
3-amino-1-(2,3-dihydroindol-1-yl)propan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c12-7-5-11(14)13-8-6-9-3-1-2-4-10(9)13;/h1-4H,5-8,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGFJUSEXHRPPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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